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Executive Summary
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing

agents that have shown promise in cancer therapy. Developed by Bristol-Myers Squibb in

collaboration with the German Research Centre for Biotechnology, BMS-310705 was

engineered for increased chemical stability and water solubility, allowing for a cremophore-free

formulation.[1][2] Preclinical studies demonstrated its potent cytotoxic activity against a range

of human tumor cell lines, including those resistant to paclitaxel.[1][3] The compound induces

apoptosis through the mitochondrial pathway and has shown superior anti-tumor activity in vivo

compared to paclitaxel and other natural epothilones.[1] Phase I clinical trials were initiated to

evaluate its safety and efficacy in patients with advanced solid malignancies.[4] However, there

are no currently active clinical trials, suggesting that the clinical development of BMS-310705

has been discontinued.[1] This guide provides a comprehensive overview of the technical data

and experimental findings related to BMS-310705.

Core Mechanism of Action
BMS-310705 exerts its anticancer effects by targeting tubulin.[5] Like other epothilones and

taxanes, it binds to the β-tubulin subunit of microtubules, stabilizing them and promoting their

polymerization.[6] This interference with microtubule dynamics disrupts the normal function of

the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of

apoptosis, or programmed cell death.[6] A key feature of epothilones, including BMS-310705, is
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their ability to remain effective in tumor models that have developed resistance to taxanes,

often through mechanisms such as the overexpression of P-glycoprotein.[3][6]

Signaling Pathways
The primary signaling pathway activated by BMS-310705 to induce cell death is the intrinsic, or

mitochondrial, pathway of apoptosis. This is evidenced by the observed release of cytochrome

c from the mitochondria into the cytoplasm following treatment.[1][7] Cytoplasmic cytochrome c

then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the

activation of caspase-9. Activated caspase-9, in turn, activates downstream executioner

caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and

the morphological changes characteristic of apoptosis.[1][7] Studies have confirmed an

increase in caspase-9 and caspase-3 activity, with no observed activation of caspase-8, which

is characteristic of the extrinsic apoptotic pathway.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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